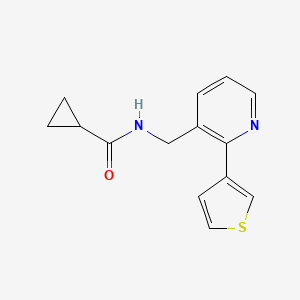

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(10-3-4-10)16-8-11-2-1-6-15-13(11)12-5-7-18-9-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCKFQYKTTWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group.

Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through various methods, including the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde.

Introduction of Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions:

- Preparation of Pyridine Intermediate : The synthesis often begins with the condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde.

- Coupling Reaction : A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine and thiophene derivatives.

- Introduction of Cyclopropane Carboxamide Group : The final step involves functionalizing the compound to introduce the cyclopropane carboxamide group.

Medicinal Chemistry

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has been investigated for its potential pharmacological activities:

- Anti-inflammatory Properties : Similar compounds have shown promising results in reducing inflammation, making this compound a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : The structural features suggest potential interactions with microbial targets, leading to antimicrobial effects.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various biochemical pathways.

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

- Organic Semiconductors : Its electronic properties can be harnessed in organic semiconductor materials.

- Light-emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation positions it as a candidate for OLED technology.

The biological activity of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with various biological targets:

Receptor Binding

Research indicates that similar compounds exhibit high affinity for multiple receptors. This suggests that N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide may also demonstrate significant receptor interactions, which could lead to therapeutic effects in various diseases.

Biochemical Pathways

Studies have shown that compounds with similar structures can affect several biochemical pathways. This could lead to diverse biological effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on substituent effects and reported properties:

Key Observations:

However, the absence of bulky substituents (e.g., trifluoropropenyl) may reduce steric hindrance compared to the analogs in . The cyclopropane ring’s strain is retained across all compounds, but substituents like chloro-trifluoropropenyl in may increase electrophilicity and reactivity.

Crystallographic Behavior :

- Compounds with bulky substituents (e.g., diphenyl or naphthyl) exhibit crystallographic disorder, as seen in their higher R factors (0.041–0.053) . The target compound’s smaller thiophene group might reduce such disorder if crystallized.

Biological and Physicochemical Implications :

- The diphenyl and naphthyl analogs in are likely more lipophilic than the target compound due to aromatic hydrocarbon substituents. However, the thiophene moiety in the target compound could enhance electronic interactions in biological systems (e.g., enzyme binding).

- The calculated molar mass (273.33 g/mol) of the target compound is intermediate between the simpler N-3-pyridinyl analog (162.19 g/mol) and the trifluoropropenyl derivatives (371–393 g/mol), suggesting balanced solubility and permeability.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a cyclopropanecarboxamide moiety linked to a pyridine ring, which is further substituted with a thiophene group. The general molecular formula can be represented as with a molecular weight of approximately 252.31 g/mol.

Synthesis Overview:

- Preparation of Pyridine Intermediate: The synthesis often begins with the condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde.

- Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine and thiophene derivatives.

- Introduction of Cyclopropane Carboxamide Group: The final step involves functionalizing the compound to introduce the cyclopropane carboxamide group.

The biological activity of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding: Similar compounds have demonstrated high affinity for multiple receptors, suggesting that this compound may also exhibit significant receptor interactions.

- Biochemical Pathways: Research indicates that such compounds can affect several biochemical pathways, potentially leading to anti-inflammatory and anticancer properties .

Anticancer Properties

Research has highlighted the potential of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide in cancer therapy:

- Cell Line Studies: In vitro studies have shown that derivatives of this compound exhibit moderate to excellent anti-tumor activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated an IC50 value of 0.20 µM against A549 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.20 ± 0.05 |

| MCF-7 | 1.25 ± 0.11 |

| HeLa | 1.03 ± 0.24 |

The anticancer activity is believed to be mediated through:

- Inhibition of PI3K/Akt/mTOR Pathway: Studies indicate that similar compounds can inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide may exhibit:

- Anti-inflammatory Effects: The structural components suggest potential modulation of inflammatory responses.

- Antimicrobial Activity: Preliminary studies indicate possible efficacy against various microbial strains due to its unique chemical structure .

Case Studies and Research Findings

Several studies have focused on derivatives related to this compound:

- GSK Inhibitors Study: A series of GSK inhibitors were evaluated for their anti-inflammatory effects, showing promising results that could relate to the activity profile of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide .

- Neuroinflammation Research: Novel compounds based on similar structures have been explored for their neuroprotective effects, indicating broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Suzuki-Miyaura Coupling : To attach the thiophene moiety to the pyridine ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

Reductive Amination : For introducing the cyclopropanecarboxamide group, using NaBH₃CN or other reducing agents in anhydrous solvents .

- Critical Parameters : Temperature (60–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Yield optimization requires rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyridine protons at δ 8.0–9.0 ppm). Cyclopropane protons appear as a multiplet due to ring strain .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Co-elution of byproducts during chromatography due to similar polarity.

- Solution : Use gradient elution (e.g., 10–50% EtOAc in hexane) and monitor fractions via TLC. Recrystallization from ethanol/water mixtures improves crystalline purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio) and identify interactions using software like Minitab .

- Case Study : A 2³ factorial design revealed that increasing Pd catalyst to 3 mol% and using DMF as solvent improved yield by 22% while reducing reaction time .

- Table 1 : Optimization Results for Suzuki-Miyaura Step

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (mol%) | 1 | 5 | 3 |

| Temperature (°C) | 60 | 100 | 80 |

| Solvent | THF | DMF | DMF |

Q. What strategies resolve contradictions in reactivity data observed under varying experimental conditions?

- Methodological Answer :

- Statistical Analysis : Use ANOVA to determine if observed differences are statistically significant (p < 0.05). For example, discrepancies in reaction rates under aerobic vs. inert conditions may stem from oxygen-mediated side reactions .

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-labeled cyclopropane) paired with in-situ FTIR monitors intermediate stability .

Q. How can computational methods predict the compound's reactivity and guide experimental design?

- Methodological Answer :

- DFT Calculations : Simulate transition states for cyclopropane ring-opening reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Predict regioselectivity in electrophilic substitution .

- Molecular Dynamics : Model solvation effects in DMSO to explain solubility discrepancies observed experimentally .

Q. What methodologies elucidate the compound's mechanism of action in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., kinase enzymes) with KD values < 1 µM .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding interactions at 2.0 Å resolution .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, 1.0 mL/min flow) .

- Table 2 : Stability Data at 37°C

| Time (h) | % Remaining (HPLC) | Major Degradant |

|---|---|---|

| 24 | 98.5 | None detected |

| 48 | 95.2 | Oxidized amide |

| 72 | 89.7 | Thiophene ring-opened product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.